molecular formula C13H24O4 B13390497 Diethyl 2-ethyl-2-isobutylmalonate

Diethyl 2-ethyl-2-isobutylmalonate

Cat. No.: B13390497
M. Wt: 244.33 g/mol
InChI Key: CXSIESQPWSWLSU-UHFFFAOYSA-N
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Description

Diethyl sec-butylethylmalonate is an organic compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol It is a diester of malonic acid, where the malonic acid is substituted with sec-butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl sec-butylethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 1-bromo-2-methylpropane in the presence of a strong base such as sodium hydride in N,N-dimethylformamide . The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide.

Industrial Production Methods: While specific industrial production methods for diethyl sec-butylethylmalonate are not widely documented, the general approach involves large-scale alkylation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Diethyl sec-butylethylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl sec-butylethylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl sec-butylethylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the ester groups, which stabilize the enolate ion through resonance.

Comparison with Similar Compounds

Uniqueness: Diethyl sec-butylethylmalonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other malonates. The presence of both sec-butyl and ethyl groups allows for selective reactions and the formation of complex molecules that are not easily accessible through other malonates .

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 2-ethyl-2-(2-methylpropyl)propanedioate

InChI

InChI=1S/C13H24O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3

InChI Key

CXSIESQPWSWLSU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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